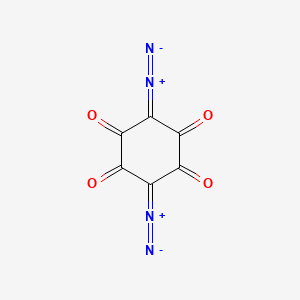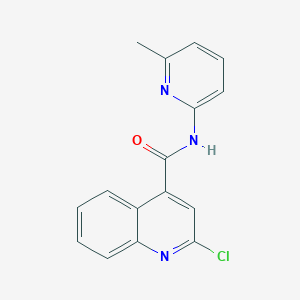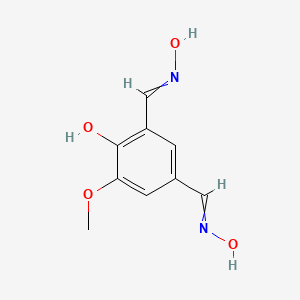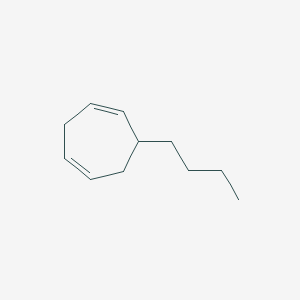
6-Butyl-1,4-cycloheptadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butyl-1,4-cycloheptadiene is an organic compound with the molecular formula C11H18 It is a derivative of cycloheptadiene, where a butyl group is attached to the sixth carbon of the cycloheptadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-1,4-cycloheptadiene typically involves the alkylation of 1,4-cycloheptadiene with a butyl halide in the presence of a strong base. The reaction can be carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows: [ \text{1,4-Cycloheptadiene} + \text{Butyl Halide} \xrightarrow{\text{Base}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Butyl-1,4-cycloheptadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Butyl-1,4-cycloheptadiene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Butyl-1,4-cycloheptadiene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1,4-Cycloheptadiene: The parent compound without the butyl group.
6-Methyl-1,4-cycloheptadiene: A similar compound with a methyl group instead of a butyl group.
6-Ethyl-1,4-cycloheptadiene: A similar compound with an ethyl group.
Uniqueness: 6-Butyl-1,4-cycloheptadiene is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
22735-58-6 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
6-butylcyclohepta-1,4-diene |
InChI |
InChI=1S/C11H18/c1-2-3-8-11-9-6-4-5-7-10-11/h4,6-7,10-11H,2-3,5,8-9H2,1H3 |
InChI-Schlüssel |
IRKYSUMPMNRVDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC=CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



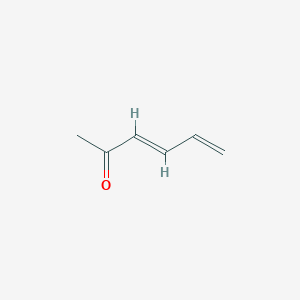
![N-(3,4-Dimethylphenyl)-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide](/img/structure/B14158950.png)
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
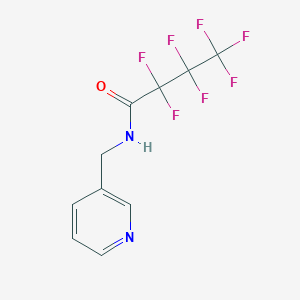
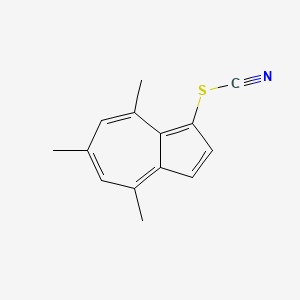

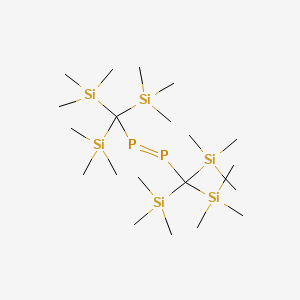
![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
![1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159018.png)
